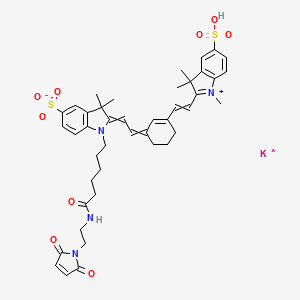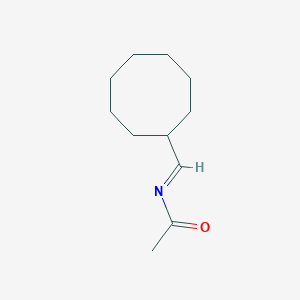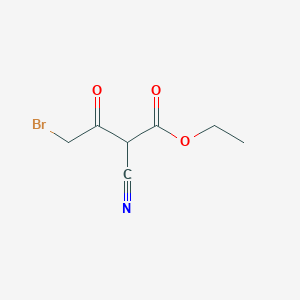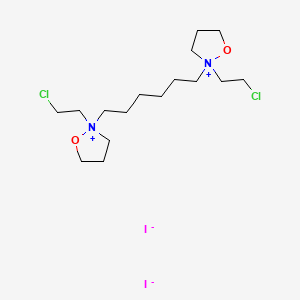![molecular formula C8H15N B13788213 6-Methyl-6-azabicyclo[3.2.1]octane CAS No. 24173-54-4](/img/structure/B13788213.png)
6-Methyl-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6-Methyl-6-azabicyclo[3.2.1]octane involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield 6-Methyl-6-azabicyclo[3.2.1]octan-3-one. The stereoselective reduction of this intermediate provides 6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alcohols from ketones or aldehydes.
Applications De Recherche Scientifique
6-Methyl-6-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for developing bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the methyl group at the 6-position.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
24173-54-4 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
6-methyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-6-7-3-2-4-8(9)5-7/h7-8H,2-6H2,1H3 |
Clé InChI |
XDHPCGWUBYKTIH-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)





![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

